molecular formula C32H38F3N5O13 B12053158 Ac-LEED-AFC

Ac-LEED-AFC

Cat. No.: B12053158
M. Wt: 757.7 g/mol
InChI Key: ZPNCQMJLTSFJQH-CMOCDZPBSA-N
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Description

. This compound is utilized in various biochemical assays due to its ability to release a fluorescent signal upon cleavage by specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin involves the coupling of amino acid derivatives with 7-amido-4-trifluoromethylcoumarin. The process typically includes:

    Protection of Amino Groups: Protecting groups are added to the amino acids to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled with 7-amido-4-trifluoromethylcoumarin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is unique due to its specificity for caspase-13 and its high sensitivity in fluorometric assays. Its ability to release a highly fluorescent moiety upon cleavage makes it a valuable tool in various biochemical and medical research applications .

Properties

Molecular Formula

C32H38F3N5O13

Molecular Weight

757.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1

InChI Key

ZPNCQMJLTSFJQH-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Origin of Product

United States

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